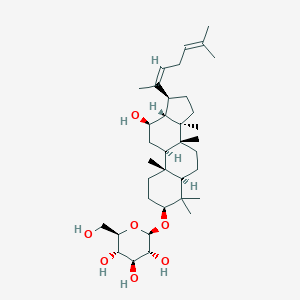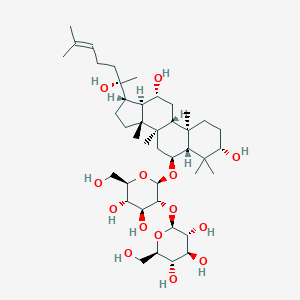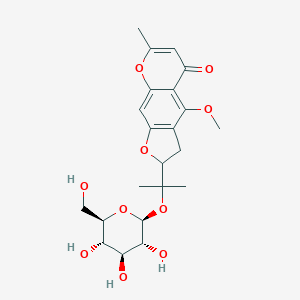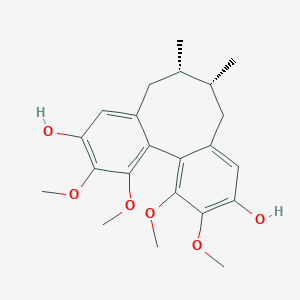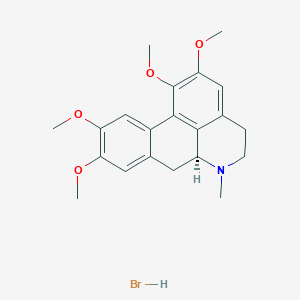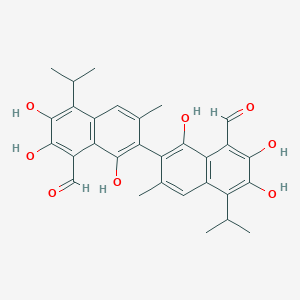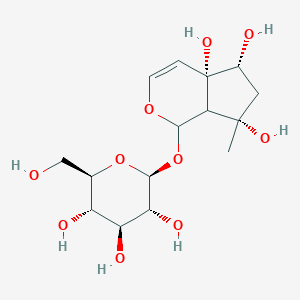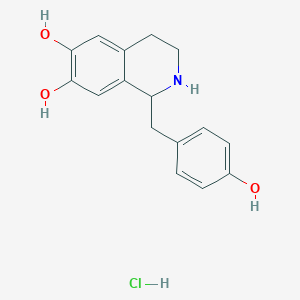
Higenaminhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Higenamine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Higenamine hydrochloride exerts its effects primarily through its action as a β2-adrenergic receptor agonist . It stimulates the β2-adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells . This activation results in various physiological effects, including increased heart rate, bronchodilation, and enhanced lipolysis . Additionally, higenamine hydrochloride has antioxidant properties and can scavenge free radicals, contributing to its protective effects against oxidative stress .
Safety and Hazards
Zukünftige Richtungen
Although significant research progress has been made, follow-up pharmacological studies are required to determine the exact mechanism of action, new signaling pathways and targets of Higenamine hydrochloride, and the effects of using it in combination with other drugs . The literature shows that Higenamine hydrochloride may have a potent effect on complex heart diseases .
Biochemische Analyse
Biochemical Properties
Higenamine hydrochloride interacts with various enzymes and proteins. It has been shown to increase the expression of p-PI3K and p-AKT in various tissues . It also inhibits the activation of nuclear factor kappaB, which is responsible for the inhibition of inducible nitric oxide synthase expression . These interactions play a crucial role in the biochemical reactions involving higenamine hydrochloride .
Cellular Effects
Higenamine hydrochloride has various effects on different types of cells and cellular processes. It has been reported to increase the expression of caspase-3, caspase-9 and Bax in tumor cells, promoting cell cycle arrest in the G2/M phase, reducing the number of cells in the S phase, and promoting the apoptosis of glioma cells . It also improves gap junctional dysfunction in astrocytes, reduces gap junctional gaps, and elevates the expression of Cx43 while decreasing the phosphorylation of Cx43 .
Molecular Mechanism
Higenamine hydrochloride exerts its effects at the molecular level through various mechanisms. It is a structural analogue of catecholamines and possesses characteristics similar to those of adrenergic receptor ligands . It can modulate multiple targets, including anti-inflammation- and anti-apoptosis-related targets and some transcription factors, which directly or indirectly influence the disease course .
Temporal Effects in Laboratory Settings
The effects of higenamine hydrochloride change over time in laboratory settings. Peak concentrations of higenamine ranged from 15.1 to 44.0 ng/mL. The half-life of higenamine was 0.133 h (range, 0.107–0.166 h), while the area under concentration-time curve (AUC), extrapolated to infinity, was 5.39 ng·h·mL-1 (range, 3.2-6.8 ng·h·mL-1) .
Dosage Effects in Animal Models
The effects of higenamine hydrochloride vary with different dosages in animal models. It has been reported that higenamine hydrochloride can reduce blood pressure in both normotensive and hypertensive animal models
Metabolic Pathways
Higenamine hydrochloride is involved in various metabolic pathways. It has been shown to regulate the LKB1/AMPKα/Sirt1 pathway , mediate the β2-AR/PI3K/AKT cascade , and suppress TGF-β1/Smad signaling .
Transport and Distribution
It has been reported that higenamine hydrochloride can be recovered in the urine within 8 hours , indicating its distribution within the body.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Higenaminhydrochlorid kann über verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren umfasst die Reduktion von Norcoclaurin mit Natriumborhydrid in Methanol, gefolgt von der Zugabe von Salzsäure zur Bildung des Hydrochloridsalzes . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung des Reaktionsgemisches bei niedriger Temperatur, um die Zersetzung des Produkts zu verhindern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus pflanzlichen Quellen, gefolgt von der Reinigung. Die Pflanzen werden typischerweise getrocknet und zu einem feinen Pulver vermahlen, das dann einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen wird. Der Extrakt wird dann konzentriert und mit Techniken wie Säulenchromatographie gereinigt, um reines this compound zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Reduktion: Die Reduktion kann mit Natriumborhydrid in Methanol erreicht werden.
Substitution: Substitutionsreaktionen können mit Halogenen in Gegenwart eines geeigneten Katalysators auftreten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Formen von Higenamin und substituierte Higenaminverbindungen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen:
Biologie: This compound wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine Wirkung als β2-Adrenozeptoragonist . Es stimuliert die β2-Adrenozeptoren, was zu erhöhten Spiegeln von cyclischem Adenosinmonophosphat (cAMP) in den Zellen führt . Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter erhöhte Herzfrequenz, Bronchodilatation und verbesserte Lipolyse . Darüber hinaus besitzt this compound antioxidative Eigenschaften und kann freie Radikale abfangen, was zu seinen schützenden Wirkungen gegen oxidativen Stress beiträgt .
Analyse Chemischer Reaktionen
Types of Reactions
Higenamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction can be achieved using sodium borohydride in methanol.
Substitution: Substitution reactions can occur with halogens in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of higenamine, and substituted higenamine compounds .
Vergleich Mit ähnlichen Verbindungen
Higenaminhydrochlorid ähnelt anderen β2-Adrenozeptoragonisten wie Ephedrin und Synephrin . Es ist einzigartig in seiner Doppelfunktion als Stimulans und Relaxans, abhängig vom Gewebetyp . Im Gegensatz zu Ephedrin, das hauptsächlich als Stimulans wirkt, kann this compound bestimmte Gewebe entspannen, während es andere stimuliert .
Liste ähnlicher Verbindungen
- Ephedrin
- Synephrin
- Clenbuterol
- Salbutamol
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Wirkungen und Anwendungen .
Eigenschaften
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQQSDRUYSMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911673 | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11041-94-4 | |
| Record name | 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11041-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Higenamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011041944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIGENAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ432PID6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Higenamine hydrochloride (dl-demethylcoculaurine) and what is its mechanism of action?
A1: Higenamine hydrochloride is a plant-derived compound isolated from various species, including Aconitum, Gnetum, and Asarum. [] It acts as a beta2-adrenergic receptor agonist, mimicking the effects of adrenaline. This interaction leads to increased heart rate and myocardial contractility. [, ]
Q2: How effective and safe is Higenamine hydrochloride as a pharmacological stress agent for myocardial perfusion imaging (MPI)?
A2: Studies comparing Higenamine hydrochloride to adenosine, a commonly used stress agent, show comparable efficacy and safety profiles in detecting coronary artery disease using MPI. [, , , , , ] Higenamine hydrochloride effectively increases heart rate and induces myocardial stress, allowing for the visualization of blood flow abnormalities in the heart. [, , , , ] While generally safe, it can cause transient side effects like dizziness, palpitations, and chest discomfort. [, , , ]
Q3: Are there alternative pharmacological stress agents for MPI, and how does Higenamine hydrochloride compare?
A4: Adenosine is a frequently used alternative pharmacological stress agent for MPI. Studies comparing Higenamine hydrochloride to adenosine demonstrate similar diagnostic accuracy and safety profiles. [, , ] The choice between these agents may depend on patient-specific factors, availability, and institutional protocols.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


